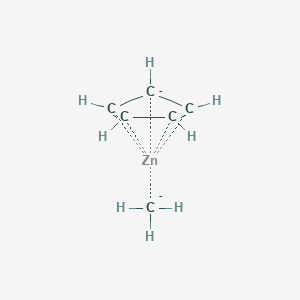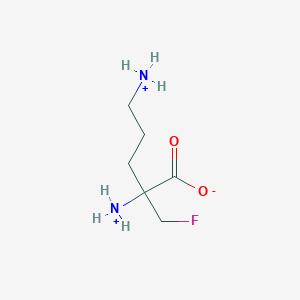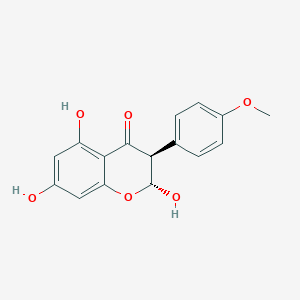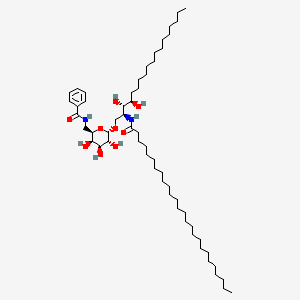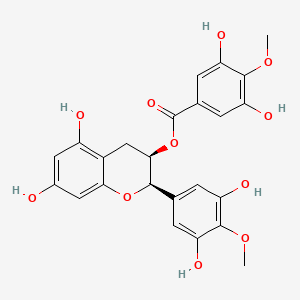
4',4''-Dimethylepigallocatechin gallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate), also known as 4', 4''-di-O-methyl-egcg or 4', 4''-di-O-methyl-epigallocatechin-3-gallate, belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is considered to be a practically insoluble (in water) and relatively neutral molecule. 4'-Methyl-(-)-epigallocatechin 3-(4-methyl-gallate) has been detected in multiple biofluids, such as urine and blood. Within the cell, 4'-methyl-(-)-epigallocatechin 3-(4-methyl-gallate) is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Research on 4',4''-Dimethylepigallocatechin gallate involves studies on synthesis methods. For example, the reaction of diphenylmercury with trimethylgallium leads to the formation of compounds with trigonal planar coordinate gallium atoms (Jutzi et al., 2008).
Structural Analysis : Investigations into the structural properties of related compounds, such as dimethyl(phenyl)gallium, reveal insights into their coordination geometry, stability, and substituent redistribution reactions (Jutzi et al., 2008).
Biomedical Applications
Osteogenic Differentiation : Methylated-based gallates, like 4-O-methylgallic acid, are studied for their effects on osteoblast differentiation. These compounds have been shown to stimulate cell viability, increase alkaline phosphatase activity, and upregulate the expression of osteogenic genes, indicating potential applications in bone health (Yao, 2021).
Wound-Healing Properties : Compounds like 4'-O-methylgallocatechin have been investigated for their wound-healing effects. Such compounds show promise in enhancing wound closure, which may have implications in medical treatments and skin health (Schmidt et al., 2011).
Chemical and Material Science
Luminescence Properties : Certain gallium complexes, including those related to 4',4''-Dimethylepigallocatechin gallate, are studied for their photoluminescence properties. These findings could lead to applications in materials science, particularly in the development of new luminescent materials (Zhang et al., 2007).
Electrochemical Applications : The synthesis of zinc gallate with peony-like morphology demonstrates potential in electrochemical detection of chemicals. This opens up avenues for its use in sensors and analytical chemistry (Kim et al., 2020).
Antioxidant and Anti-inflammatory Properties
Antioxidant Activity : Studies have evaluated compounds like 2,4-Dimethylbenzoylhydrazones for their antioxidant activity, which may have implications for healthcare and disease prevention (Taha et al., 2013).
Anti-inflammatory Effects : 4-O-methylgallic acid, a related compound, shows potential in suppressing inflammation-associated gene expression. This could be particularly significant in the treatment of inflammatory conditions (Na et al., 2006).
Propriétés
Numéro CAS |
298700-58-0 |
|---|---|
Nom du produit |
4',4''-Dimethylepigallocatechin gallate |
Formule moléculaire |
C24H22O11 |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C24H22O11/c1-32-22-15(27)3-10(4-16(22)28)21-20(9-13-14(26)7-12(25)8-19(13)34-21)35-24(31)11-5-17(29)23(33-2)18(30)6-11/h3-8,20-21,25-30H,9H2,1-2H3/t20-,21-/m1/s1 |
Clé InChI |
HFWSXNDMKGHKRD-NHCUHLMSSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
SMILES |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
SMILES canonique |
COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |
Synonymes |
4',4''-di-O-methyl-EGCG 4',4''-di-O-methyl-epigallocatechin-3-gallate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B1264397.png)
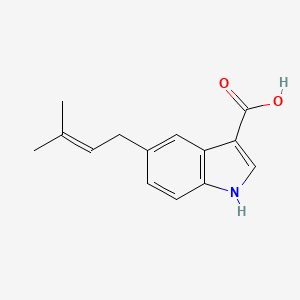


![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)

